![molecular formula C16H17ClO3S B2362781 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol CAS No. 97166-19-3](/img/structure/B2362781.png)
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol
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Overview
Description
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol, also known as 4-chloro-3-(4-methylsulfonylphenyl)propan-1-ol, is an organic compound that has been studied for its potential applications in various scientific fields.
Scientific Research Applications
Psychiatric Disorders
Some studies propose that (-)-Cetirizine may have anxiolytic and antidepressant effects. It modulates serotonin receptors, which could be relevant in managing anxiety and depression.
Mechanism of Action
Target of Action
It is known that the compound is used in the preparation of substantially optically pure enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine , which are valuable intermediates in the preparation of optically active therapeutic compounds .
Biochemical Pathways
It is known that the compound is used in the synthesis of optically active therapeutic compounds , suggesting that it may play a role in various biochemical pathways related to these compounds.
Result of Action
As the compound is used in the synthesis of optically active therapeutic compounds , it can be inferred that its action may contribute to the therapeutic effects of these compounds.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-12-2-8-15(9-3-12)21(19,20)11-10-16(18)13-4-6-14(17)7-5-13/h2-9,16,18H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGYIIUYGHSPRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol |
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